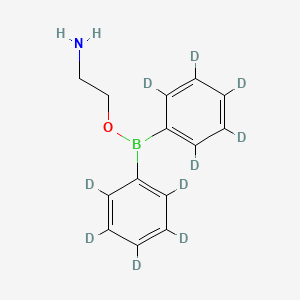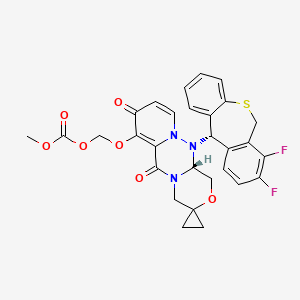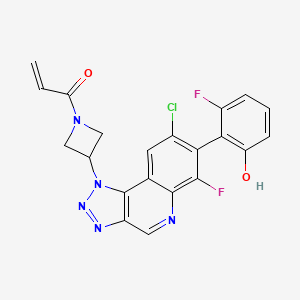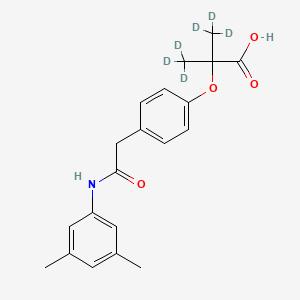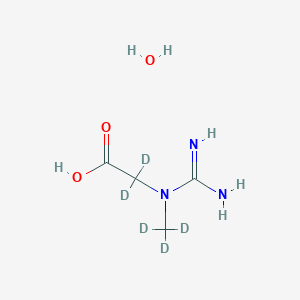
Creatine-d5 H2O (N-methyl-d3; glycine-2,2-d2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Creatine-d5 (monohydrate) is a deuterium-labeled form of creatine monohydrate. Creatine monohydrate is an endogenous amino acid derivative that plays a crucial role in cellular energy production, particularly in muscle and brain tissues . The deuterium labeling in Creatine-d5 allows for its use in various scientific research applications, particularly in studies involving metabolic pathways and pharmacokinetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of creatine monohydrate typically involves the reaction of sodium sarcosinate with cyanamide in an aqueous solution. The reaction is carried out at a temperature range of 70-90°C under stirring conditions. The resulting product is then cooled to precipitate creatine monohydrate crystals, which are subsequently separated, washed, and dried .
Industrial Production Methods
In industrial settings, the production of creatine monohydrate follows a similar synthetic route but on a larger scale. The process involves the use of bipolar membrane electrodialysis to separate and remove sodium ions from the sodium sarcosinate solution, followed by the reaction with cyanamide. The by-products of this process can be utilized to produce organic fertilizers, making the method more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Creatine-d5 (monohydrate) undergoes various chemical reactions, including:
Oxidation: Creatine can be oxidized to form creatinine.
Reduction: Under certain conditions, creatine can be reduced back to its precursor molecules.
Substitution: Creatine can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium hydroxide are often employed.
Major Products Formed
Oxidation: Creatinine
Reduction: Precursor molecules such as sarcosine and cyanamide
Substitution: Various substituted creatine derivatives
Applications De Recherche Scientifique
Creatine-d5 (monohydrate) has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of creatine metabolism.
Biology: Helps in studying cellular energy mechanisms, particularly in muscle and brain tissues.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of creatine in the body.
Industry: Employed in the development of dietary supplements and performance-enhancing products
Mécanisme D'action
Creatine-d5 (monohydrate) exerts its effects primarily through its role in the phosphocreatine system. In muscle tissues, creatine is phosphorylated to form phosphocreatine by the enzyme creatine kinase. Phosphocreatine then donates a phosphate group to adenosine diphosphate (ADP) to regenerate adenosine triphosphate (ATP), the primary energy currency of the cell. This process is crucial during short bursts of high-intensity activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Creatine Monohydrate: The non-deuterated form, widely used in dietary supplements.
Creatine Ethyl Ester: A form of creatine that is claimed to have better absorption.
Creatine Hydrochloride: Known for its higher solubility compared to creatine monohydrate.
Buffered Creatine: Contains buffering agents to reduce the conversion of creatine to creatinine in the stomach.
Uniqueness of Creatine-d5 (Monohydrate)
Creatine-d5 (monohydrate) is unique due to its deuterium labeling, which makes it particularly useful in research settings. The deuterium atoms act as tracers, allowing scientists to track the metabolic pathways and pharmacokinetics of creatine with greater precision. This makes Creatine-d5 invaluable in studies aimed at understanding the detailed mechanisms of creatine metabolism and its effects on cellular energy production .
Propriétés
Formule moléculaire |
C4H11N3O3 |
|---|---|
Poids moléculaire |
154.18 g/mol |
Nom IUPAC |
2-[carbamimidoyl(trideuteriomethyl)amino]-2,2-dideuterioacetic acid;hydrate |
InChI |
InChI=1S/C4H9N3O2.H2O/c1-7(4(5)6)2-3(8)9;/h2H2,1H3,(H3,5,6)(H,8,9);1H2/i1D3,2D2; |
Clé InChI |
MEJYXFHCRXAUIL-LUIAAVAXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(C(=N)N)C([2H])([2H])C(=O)O.O |
SMILES canonique |
CN(CC(=O)O)C(=N)N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



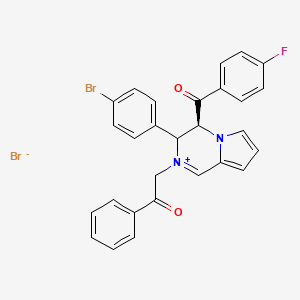
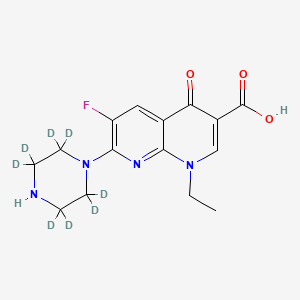
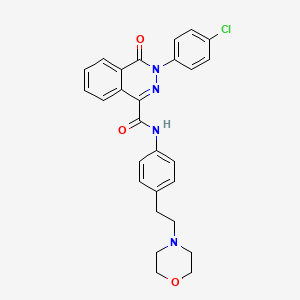

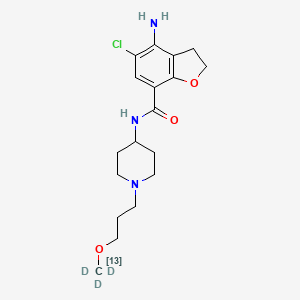


![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-pyrrolidin-1-ylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B15143453.png)
